2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one
Description
This compound is a quinazolinone derivative featuring an oxazole ring substituted with a 4-ethoxyphenyl group and a methylthio linker connecting to the quinazolinone core.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-5-30-19-12-10-18(11-13-19)23-26-22(17(4)31-23)15-32-25-27-21-9-7-6-8-20(21)24(29)28(25)14-16(2)3/h6-13,16H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRUFZWRIHQNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor such as 4-ethoxyphenyl acetic acid. This is followed by the introduction of the quinazolinone moiety through a series of condensation reactions. The final step involves the formation of the thioether linkage under mild conditions, often using thiol reagents and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Mechanism of Action
The mechanism of action of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s bioactivity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone and Heterocyclic Moieties
- 3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole Derivatives (): These triazole-containing compounds exhibit antifungal and antibiotic activities, with substituents like methoxyphenyl and dichlorophenyl enhancing potency. The quinazolinone-thioether structure in the target compound may offer similar bioactivity but with improved metabolic stability due to the oxazole ring’s rigidity compared to triazoles .
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one (): Synthesized via cesium carbonate-mediated thiol alkylation, this triazolone derivative shares a 4-ethoxyphenyl group with the target compound.
Isostructural Thiazole Derivatives ()
Compounds 4 and 5 (fluorophenyl-substituted thiazoles) crystallize in triclinic systems with planar molecular conformations. The target compound’s oxazole ring may adopt similar planarity, but the perpendicular orientation of its 4-ethoxyphenyl group could sterically hinder target binding compared to fluorophenyl groups in 4 and 5 .
Thiol-Containing Analogues ()
Mercapto-thiazolones like (5E)-5-(4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one show reactivity at the thiol group, analogous to the methylthio linker in the target compound. However, the quinazolinone core’s aromatic system may reduce thiol-mediated toxicity risks observed in simpler thiazolones .
Biological Activity
The compound 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one , with CAS number 1114827-42-7, is a complex organic molecule that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 449.6 g/mol . The structure includes a quinazolinone core substituted with various functional groups that enhance its biological activity. The key structural features are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3S |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 1114827-42-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the thioether and quinazolinone moieties suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.
Biological Activity
Research indicates that quinazolinone derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Quinazolinones have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies suggest that this compound may target specific signaling pathways involved in tumorigenesis.
-
Antimicrobial Properties :
- The compound has demonstrated significant antimicrobial activity against various bacterial strains, potentially through inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on similar quinazolinone derivatives reported an EC50 value of 0.029 µM for inhibiting cancer cell lines, indicating potent anticancer properties. The mechanism involved the induction of apoptosis via the mitochondrial pathway, which could be relevant for understanding the activity of our compound .
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that compounds structurally similar to our target demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, highlighting the potential of this class of compounds in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
